4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Overview
Description
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular levels of cAMP, leading to reduced inflammation and relaxation of bronchial smooth muscles . The molecular targets include PDE4 isoforms, and the pathways involved are related to cAMP signaling .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: The parent compound, also a PDE4 inhibitor, used in the treatment of COPD.
Cilomilast: Another PDE4 inhibitor with similar therapeutic applications.
Difluoromethoxy Compounds: Compounds such as desflurane, enflurane, and isoflurane, which contain the difluoromethoxy group and are used as anesthetics.
Uniqueness
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is unique due to its specific combination of cyclopropylmethoxy and difluoromethoxy groups, which enhance its selectivity and potency as a PDE4 inhibitor. This makes it a promising candidate for further research and development in the treatment of inflammatory diseases .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNCCFGMEHFNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460726 | |
Record name | KS-1190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-43-6 | |
Record name | KS-1190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to synthesize and characterize impurities found during Roflumilast production?
A1: Identifying and synthesizing impurities that arise during Roflumilast production is crucial for several reasons [, ]:
- Quality Control: The presence of impurities can impact the safety and efficacy of the final drug product. By understanding the impurities, researchers can develop sensitive analytical methods to monitor and control their levels during manufacturing [].
- Regulatory Compliance: Regulatory bodies like the FDA require strict control over impurities in pharmaceuticals. Synthesizing and characterizing these impurities allows manufacturers to demonstrate compliance with these regulations [].
- Understanding Side Reactions: The presence of specific impurities can provide insights into the reaction mechanisms involved in Roflumilast synthesis. This knowledge can help optimize the manufacturing process to minimize impurity formation [].
Q2: How does having access to synthesized impurities benefit the development of analytical methods for Roflumilast?
A2: Having access to pure, synthesized impurities is essential for developing robust analytical methods []. These methods might include:
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